Cas no 1787880-83-4 (N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide)

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide is a specialized diamide compound featuring a unique molecular structure combining a hydroxy-substituted pyrrole moiety and a phenylethyl group. Its distinct configuration suggests potential utility in pharmaceutical and agrochemical research, particularly in targeting specific biological pathways. The presence of both polar (hydroxy, amide) and nonpolar (phenyl, pyrrole) functional groups enhances its solubility profile, facilitating formulation flexibility. The compound’s structural complexity may offer selective binding properties, making it a candidate for intermediate synthesis in drug discovery. Rigorous quality control ensures high purity and consistency, supporting reliable experimental outcomes. Further studies are required to fully elucidate its applications and mechanistic properties.
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide structure
1787880-83-4 structure
Product Name:N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide
CAS No:1787880-83-4
MF:C18H23N3O3
MW:329.3935
CID:5346202
Update Time:2025-05-20

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N-(2-phenylethyl)oxamide
    • N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide
    • N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide
    • Inchi: 1S/C18H23N3O3/c1-21-13-5-8-15(21)16(22)10-12-20-18(24)17(23)19-11-9-14-6-3-2-4-7-14/h2-8,13,16,22H,9-12H2,1H3,(H,19,23)(H,20,24)
    • InChI Key: VODUPLJYWZRHBD-UHFFFAOYSA-N
    • SMILES: O([H])C([H])(C1=C([H])C([H])=C([H])N1C([H])([H])[H])C([H])([H])C([H])([H])N([H])C(C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 410
  • XLogP3: 1.2
  • Topological Polar Surface Area: 83.4

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide Pricemore >>

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Additional information on N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide

Comprehensive Overview of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide (CAS No. 1787880-83-4)

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide (CAS No. 1787880-83-4) is a specialized organic compound with a unique molecular structure that combines a pyrrole ring, a hydroxypropyl group, and a phenylethyl moiety linked via an ethanediamide bridge. This compound has garnered significant interest in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's CAS number 1787880-83-4 serves as a unique identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide, reflects its intricate architecture, which includes a 1-methyl-1H-pyrrole subunit—a heterocyclic motif commonly found in bioactive molecules. The presence of both hydrophilic (hydroxy) and hydrophobic (phenylethyl) groups enhances its versatility in interacting with diverse biological targets.

In recent years, the demand for N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide has increased due to its relevance in medicinal chemistry and biopharmaceutical research. Scientists are exploring its potential as a scaffold for designing novel therapeutics, particularly in areas such as neurodegenerative diseases and metabolic disorders. The compound's ability to modulate enzyme activity or receptor binding makes it a valuable candidate for further investigation.

From a synthetic perspective, CAS 1787880-83-4 poses interesting challenges for organic chemists. Its preparation typically involves multi-step reactions, including amide bond formation and pyrrole functionalization. Optimizing the yield and purity of this compound requires careful control of reaction conditions, such as temperature, solvent choice, and catalyst selection. These synthetic efforts are critical for producing high-quality material for research and development purposes.

The physicochemical properties of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide contribute to its research utility. Its moderate solubility in polar organic solvents facilitates various experimental applications, while its molecular weight and logP value suggest favorable pharmacokinetic properties for drug discovery programs. Researchers often investigate its stability under different pH conditions and its compatibility with biological assays.

In the context of current scientific trends, this compound aligns with the growing interest in small molecule therapeutics and targeted drug delivery systems. Its structural features make it a potential candidate for prodrug development or as a pharmacophore in medicinal chemistry campaigns. The pharmaceutical industry's focus on personalized medicine and precision therapeutics further enhances the relevance of such specialized compounds.

Quality control and characterization of CAS 1787880-83-4 involve advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms its molecular structure, while high-performance liquid chromatography (HPLC) ensures purity. Mass spectrometry provides additional confirmation of its identity, and X-ray crystallography may be employed to determine its three-dimensional conformation when necessary.

The commercial availability of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide through specialty chemical suppliers has facilitated research across academic and industrial laboratories. Current market trends indicate steady demand from institutions engaged in drug discovery and chemical biology studies. Suppliers typically offer this compound in various quantities, from milligram-scale for initial screening to gram quantities for more extensive studies.

Safety considerations for handling CAS 1787880-83-4 follow standard laboratory protocols for organic compounds. While not classified as hazardous, researchers should employ appropriate personal protective equipment when working with this material. Proper storage conditions, typically at controlled room temperature in a dry environment, help maintain its stability over extended periods.

Future research directions for N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide may include structure-activity relationship studies to optimize its biological properties. Computational chemistry approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could provide insights into its potential interactions with biological targets. These investigations may lead to the development of derivatives with enhanced potency or selectivity.

The intellectual property landscape surrounding CAS 1787880-83-4 reflects its potential value in pharmaceutical development. Patent literature reveals growing interest in related structures for various therapeutic applications. Researchers and organizations working with this compound should conduct thorough patent searches to ensure freedom to operate in their specific applications.

In conclusion, N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(2-phenylethyl)ethanediamide (CAS No. 1787880-83-4) represents an important building block in modern chemical research. Its unique structural features and potential biological activities make it a valuable tool for scientists exploring new frontiers in medicinal chemistry and drug discovery. As research continues to uncover its full potential, this compound may contribute to the development of innovative therapeutic solutions addressing unmet medical needs.

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